

Crystal Structure of Bis(4-methoxycarbonylphenyl) Terephthalate: Data Currently Unavailable

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Compound of Interest

Compound Name: *Bis(4-methoxycarbonylphenyl)*
Terephthalate

Cat. No.: B044951

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An in-depth search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of **Bis(4-methoxycarbonylphenyl) Terephthalate**. This suggests that the single-crystal X-ray diffraction data required for a detailed structural analysis may not be publicly available at this time.

As an alternative, this technical guide provides a comprehensive analysis of a closely related compound, Bis(4-allyl-2-methoxyphenyl) terephthalate, for which detailed crystallographic information has been published. This will serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of terephthalate derivatives.

Technical Guide: Crystal Structure of Bis(4-allyl-2-methoxyphenyl) terephthalate

This guide details the synthesis, experimental protocols, and crystallographic data for Bis(4-allyl-2-methoxyphenyl) terephthalate.

Experimental Protocols

Synthesis of Bis(4-allyl-2-methoxyphenyl) terephthalate^{[1][2]}

The synthesis of the title compound was achieved through the reaction of terephthaloyl chloride with 4-allyl-2-methoxyphenol.^{[1][2]}

- Materials:

- Terephthaloyl chloride (1 mmol, 0.203 g)^{[1][2]}
- 4-allyl-2-methoxyphenol (2.3 mmol, 0.378 g)^{[1][2]}
- Triethylamine (8 ml)^{[1][2]}
- Ethyl acetate^{[1][2]}
- Dichloromethane^{[1][2]}
- Anhydrous calcium chloride^{[1][2]}
- Silica gel^{[1][2]}
- Ethyl alcohol^{[1][2]}

- Procedure:

- A mixture of terephthaloyl chloride and 4-allyl-2-methoxyphenol was stirred in triethylamine as a solvent.^{[1][2]}
- The reaction was conducted under a nitrogen atmosphere at 333 K for 8 hours.^{[1][2]}
- Following the reaction, the mixture was quenched with water and extracted with ethyl acetate.^{[1][2]}
- The organic layer was dried over anhydrous calcium chloride.^{[1][2]}
- The solvent was removed by rotary evaporation.^{[1][2]}
- The crude product was purified by column chromatography on silica gel using a 2:1 (v/v) mixture of dichloromethane and ethyl acetate as the eluent.^{[1][2]}
- The purified solution was evaporated to yield the final product (0.32 g, 70% yield).^{[1][2]}

- Crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl alcohol solution at room temperature.[1][2]

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction.

- Data Collection: A Bruker SMART CCD area-detector diffractometer was used for data collection.[2]
- Structure Solution and Refinement: The structure was solved and refined using SHELXS2013 and SHELXL2013 programs.[2] All hydrogen atoms were positioned geometrically and refined using a riding model.[1][2]

Data Presentation

Table 1: Crystal Data and Structure Refinement for Bis(4-allyl-2-methoxyphenyl) terephthalate

Parameter	Value
Empirical formula	C ₂₈ H ₂₆ O ₆
Formula weight	458.49
Temperature	296(2) K
Wavelength	0.71073 Å
Crystal system	Triclinic
Space group	P-1
Unit cell dimensions	
a	7.8853 (2) Å
b	9.0404 (3) Å
c	9.4801 (3) Å
α	70.660 (4)°
β	73.817 (3)°
γ	75.145 (2)°
Volume	602.28 (4) Å ³
Z	1
Density (calculated)	1.264 Mg/m ³
Absorption coefficient	0.090 mm ⁻¹
F(000)	242
Data collection	
Theta range for data collection	2.21 to 28.28°
Index ranges	-10≤h≤10, -12≤k≤12, -12≤l≤12
Reflections collected	21083
Independent reflections	3008 [R(int) = 0.0501]

Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3008 / 0 / 161
Goodness-of-fit on F ²	1.091
Final R indices [I>2sigma(I)]	R1 = 0.0513, wR2 = 0.1585
R indices (all data)	R1 = 0.0818, wR2 = 0.1733
Largest diff. peak and hole	0.282 and -0.279 e.Å ⁻³

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References

- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of bis(4-allyl-2-methoxyphenyl) terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
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